N,2-Dimethoxy-N-methylnicotinamide

Vue d'ensemble

Description

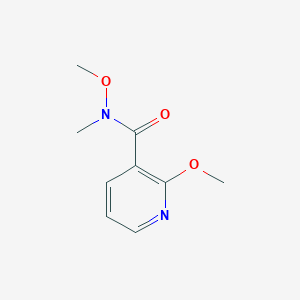

N,2-Dimethoxy-N-methylnicotinamide (CAS No. 926003-56-7) is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It belongs to the class of nicotinamide derivatives .

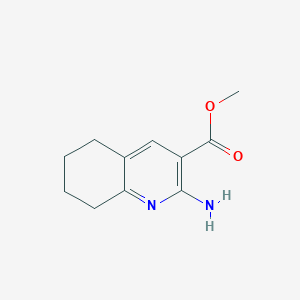

Molecular Structure Analysis

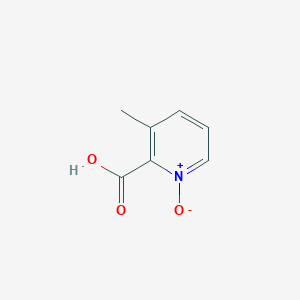

The molecular structure of N,2-Dimethoxy-N-methylnicotinamide consists of a nicotinamide core with two methoxy (CH3O) groups attached at positions 2 and N (nitrogen) . The linear structure formula is as follows: !Molecular Structure

Applications De Recherche Scientifique

Cell Differentiation and mRNA Regulation

N,2-Dimethoxy-N-methylnicotinamide and its analogues, such as N'-Methylnicotinamide, have been found effective in inducing differentiation of murine erythroleukemia cells. These compounds can increase the commitment to differentiate and elevate globin mRNA in cultured cells (Terada, Fujiki, Marks, & Sugimura, 1979).

Photochemical Redox Transformations

Studies have shown that dimers of N'-methylnicotinamide undergo photooxidation, leading to the generation of parent monomers. This process has implications for understanding electron and proton transport mechanisms in biological systems (Czochralska, Szweykowska, & Shugar, 1980).

Electrochemistry and Electrodimerization

Research on the electrochemical properties of N-methylnicotinamide has provided insights into its electrodimerization processes on mercury electrodes. Such studies are essential for understanding the electrochemical behavior of biological molecules (Galvín & Mellado, 1988).

Enhancement of Endothelial Function

N-methylnicotinamide has been shown to improve endothelial function and attenuate atherogenesis in mice models. It modulates nitric oxide/cyclic guanosinemonophosphate levels and asymmetric dimethylarginine concentrations, influencing endothelial cell function (Jiang et al., 2016).

Fluorimetric Estimation and Differentiation

N'-Methylnicotinamide has been used in fluorimetric methods to differentiate it from other compounds, aiding in the analysis of its concentration and behavior in biological systems (Carpenter & Kodicek, 1950).

Cancer Metastasis Prevention

N-methylnicotinamide and its analogs have been investigated for their potential in preventing cancer metastasis, particularly in breast cancer models. These compounds inhibit metastases formation, suggesting their role in comprehensive cancer treatment strategies (Błażejczyk et al., 2016).

Endothelium-Dependent Vasorelaxation

Studies have indicated that N1-methylnicotinamide can induce vasorelaxation in human blood vessels. It improves nitric oxide bioavailability and reduces oxidative stress, highlighting its potential therapeutic relevance for endothelial dysfunctions (Domagala et al., 2012).

Propriétés

IUPAC Name |

N,2-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMCADGINWIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dimethoxy-N-methylnicotinamide | |

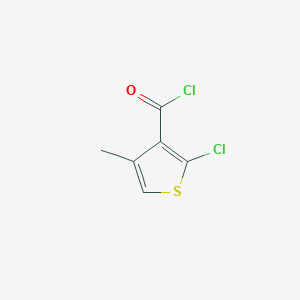

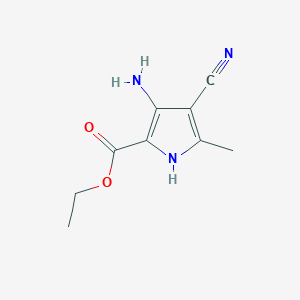

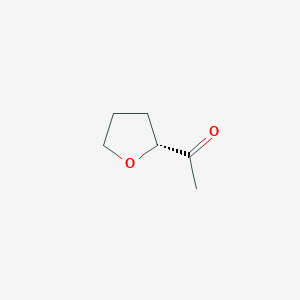

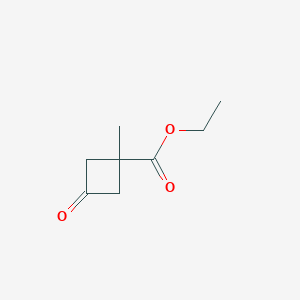

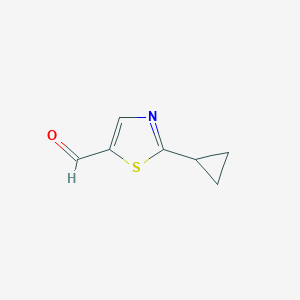

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)

![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)